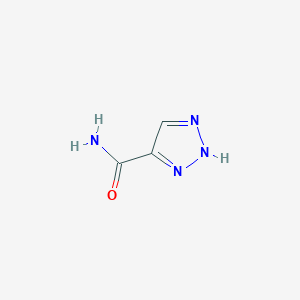

1H-1,2,3-triazole-4-carboxamide

描述

1H-1,2,3-Triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound has garnered attention due to its diverse applications in medicinal chemistry, particularly for its potential anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carboxamide can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . Another method involves the use of sodium ascorbate and copper(I) iodide in a mixture of acetonitrile and water, which yields high purity and good yields .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis. This technique accelerates the reaction rate and enhances yield while maintaining product purity . The use of continuous flow reactors is also explored to optimize production efficiency and scalability.

化学反应分析

Types of Reactions: 1H-1,2,3-Triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form triazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can yield triazole-4-carboxamide derivatives with different substituents.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted triazoles, triazole-4-carboxylic acids, and triazole-4-carboxamide derivatives .

科学研究应用

1H-1,2,3-Triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has shown potential as an anticancer agent, with studies indicating its efficacy against various cancer cell lines.

Industry: The compound is utilized in the development of agrochemicals, dyes, and corrosion inhibitors.

作用机制

The mechanism of action of 1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme carbonic anhydrase-II, which plays a role in various physiological processes . The compound’s ability to form hydrogen bonds and interact with active site residues of enzymes contributes to its inhibitory effects . In the context of anticancer activity, it targets pathways involved in cell proliferation and apoptosis .

相似化合物的比较

1H-1,2,3-Triazole-4-carboxamide is unique due to its specific substitution pattern and biological activity. Similar compounds include:

1H-1,2,4-Triazole-3-carboxamide: Another triazole derivative with distinct chemical properties and applications.

1H-1,2,3-Triazole-4-carboxylic acid: A closely related compound with similar synthetic routes but different reactivity and applications.

5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in the synthesis of energetic materials.

These compounds share the triazole core but differ in their substituents and specific applications, highlighting the versatility of the triazole scaffold .

生物活性

1H-1,2,3-triazole-4-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of azides with alkynes through the "click chemistry" approach. This method is favored for its efficiency and the ability to produce compounds with high purity. Variations in the synthesis process can lead to different derivatives with enhanced biological properties.

Biological Activities

The biological activity of this compound derivatives has been extensively studied, revealing a range of pharmacological effects:

Anticancer Activity

Several studies have demonstrated the anticancer potential of various this compound derivatives:

- Cytotoxicity : A derivative known as compound 7f exhibited significant cytotoxicity against lung cancer cells (A549), with an IC50 value of 2.04 µM, comparable to standard drugs like E7010 (IC50 = 2.15 µM). This compound induced apoptosis through cell cycle arrest at the G2/M phase and inhibited tubulin polymerization by binding to the colchicine site on β-tubulin .

- Selective Activity : N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed selective cytotoxic activity against human leukemic T-cells at nanomolar concentrations. These compounds caused morphological changes indicative of apoptosis and DNA damage without direct DNA intercalation .

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit antimicrobial activity against various pathogens:

- Broad Spectrum : Compounds derived from 1H-1,2,3-triazole have shown effectiveness against bacterial strains and fungi. Their mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions .

Other Pharmacological Effects

In addition to anticancer and antimicrobial properties, triazole derivatives have been investigated for their anti-inflammatory and antiviral activities:

- Inflammation Modulation : Some studies suggest that triazole derivatives can modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation .

Case Studies

Several case studies highlight the biological activity of specific triazole derivatives:

| Compound | Activity | Target | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| 7f | Anticancer | A549 cells | 2.04 | Tubulin polymerization inhibition |

| N-(4-thiocyanatophenyl)-triazole | Cytotoxicity | Jurkat T-cells | Nanomolar | Apoptosis induction without DNA intercalation |

| Compound 13 | Antiproliferative | MV4-11 cells | 2.00 | Enzymatic inhibition |

属性

IUPAC Name |

2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-3(8)2-1-5-7-6-2/h1H,(H2,4,8)(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKSVLBJJXQUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304401 | |

| Record name | 2H-1,2,3-Triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573714-81-5, 53897-99-7 | |

| Record name | 2H-1,2,3-Triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573714-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,3-Triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1H-1,2,3-triazole-4-carboxamide derivatives exert their anti-influenza activity?

A: Studies suggest that certain this compound derivatives, particularly compound 3b [], exhibit anti-influenza activity by directly targeting the influenza virus A nucleoprotein (NP). This interaction inhibits NP nuclear accumulation, hindering viral replication. Further research indicates that this mechanism is effective against various H3N2 and H1N1 influenza A virus strains, including amantadine-resistant and oseltamivir-resistant strains [, , ].

Q2: What is the proposed mechanism of action for this compound derivatives against the pregnane X receptor (PXR)?

A: Research has identified this compound derivatives, specifically compounds 85 and 89, as potent and selective PXR inhibitors []. These compounds act as inverse agonists and antagonists of PXR, effectively reducing its activity. Compound 85 functions as a dual inverse agonist/antagonist, while 89 acts as a pure antagonist, highlighting the subtle structural variations that can lead to distinct pharmacological profiles [].

Q3: How do this compound derivatives impact scopolamine-induced memory deficits?

A: Studies on the compound QTC-4-MeOBnE (1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) demonstrate its ability to rescue scopolamine-induced memory deficits in mice []. This beneficial effect is attributed to its multi-target action, influencing oxidative stress, neuronal plasticity, and apoptosis. QTC-4-MeOBnE increases antioxidant enzyme levels (superoxide dismutase and catalase) while reducing lipid peroxidation, indicating its antioxidant potential []. It also modulates key signaling pathways involved in neuroplasticity and neuronal survival, including the increase of brain-derived neurotrophic factor (BDNF) and Bcl-2 expression [].

Q4: Do this compound derivatives influence the bacterial SOS response?

A: Research has revealed that the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold holds potential for developing inhibitors of the bacterial SOS response []. Specifically, this scaffold disrupts the RecA-mediated auto-proteolysis of LexA, a critical step in initiating the SOS response. Further optimization of this scaffold led to analogs with increased potency and broader activity against both Escherichia coli and Pseudomonas aeruginosa LexA, suggesting a potential avenue for developing novel antibacterial agents [].

Q5: What is the basic structure of this compound?

A5: this compound consists of a 1,2,3-triazole ring with a carboxamide group (-C(O)NH2) attached to the 4th position of the triazole ring. The '1H' indicates the position of the hydrogen atom on the triazole ring.

Q6: How are this compound derivatives characterized using spectroscopic techniques?

A6: Commonly used techniques include:

- NMR Spectroscopy (1H-NMR and 13C-NMR): Provides detailed structural information about the compound, such as the number and type of protons and carbons, their connectivity, and their chemical environment. []

- Mass Spectrometry (LC-MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. []

- Infrared Spectroscopy (FT-IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]

- X-ray Diffraction Crystallography: When applicable, this technique provides a three-dimensional structure of the compound in its crystalline form, revealing bond lengths, angles, and intermolecular interactions. [, ]

Q7: How do substituents on the this compound core affect its biological activity?

A7: Substitutions at various positions of the this compound core significantly influence its biological activity, potency, and selectivity:

- Antiviral Activity: The presence and position of substituents on the benzene ring of 5-(benzylamino)-1H-1,2,3-triazole-4-carboxamides significantly impact their activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) []. For example, bromo, cyano, and cyanovinyl substituents enhance antiviral activity, suggesting specific structural features contribute to target interactions [].

- Anticancer Activity: In a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives, the nature of the N-substituted phenyl group significantly impacts cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. []

- PXR Inhibition: Within the this compound series targeting PXR, structural modifications led to the identification of compounds with varying inhibitory profiles (inverse agonist/antagonist vs. pure antagonist) []. This highlights the importance of systematic structural optimization for fine-tuning pharmacological properties.

- SOS Response Inhibition: Exploration of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold revealed key structural determinants for potency and activity against both E. coli and P. aeruginosa LexA, guiding the development of more effective SOS response inhibitors [].

Q8: How do researchers utilize computational chemistry to study this compound derivatives?

A8: Computational methods play a crucial role in understanding the structure-activity relationships and optimizing the design of these compounds:

- Molecular Docking: This technique predicts the binding mode and interactions of this compound derivatives with their target proteins, such as EGFR tyrosine kinase (PDB ID: 2J5F) []. Docking studies provide insights into the binding affinity and potential key interactions responsible for the observed activity.

- Pharmacokinetic Property Prediction: Researchers employ computational tools to assess the drug-likeness of these compounds, evaluating their adherence to Lipinski's rule of five and predicting their pharmacokinetic properties. This information guides the selection and optimization of compounds with favorable characteristics for drug development [].

- Quantum Chemical Calculations: Quantum chemical studies explore the electronic properties of this compound derivatives and their relationship to anti-influenza activity [, ]. This approach helps unravel the electronic features governing target binding and inhibitory potency.

Q9: What in vitro models are used to study the activity of this compound derivatives?

A9: Researchers employ various in vitro models to evaluate the biological activity of these compounds:

- Cell-based Assays: Cytotoxicity against cancer cell lines like MCF-7 and MDA-MB-231 is assessed to determine anticancer potential [].

- Viral Inhibition Assays: The efficacy of these compounds against different influenza A virus strains, including drug-resistant variants, is evaluated in cell culture models [, , ]. Similar assays are conducted to assess their activity against HCMV and VZV [, ].

- Enzymatic Assays: The inhibitory potential of this compound derivatives against specific enzymes, such as PXR and histone deacetylases (HDACs), is evaluated using biochemical assays [, ].

Q10: What in vivo models are used to assess the efficacy of this compound derivatives?

A10: Animal models are crucial for investigating the in vivo efficacy and safety of these compounds:

- Mouse Models of Memory Impairment: Compounds like QTC-4-MeOBnE are evaluated in scopolamine-induced [] and streptozotocin-induced [] mouse models of AD to assess their potential in ameliorating memory deficits and associated pathological features.

- Mongolian Jird Models of Filariasis: Certain this compound derivatives have been evaluated for macrofilaricidal activity against Brugia pahangi and Acanthocheilonema viteae in Mongolian jirds [].

- Zebrafish Models of Muscular Dystrophy: Analogues with improved plasma stability have been tested in zebrafish models of muscular dystrophy linked to mtPTP dysfunction [].

Q11: What is known about the stability and formulation of this compound derivatives?

A11: Research highlights the importance of stability and formulation for optimizing the therapeutic potential of these compounds:

- Plasma Stability: Modifications to the core structure, such as replacing an isoxazole with a triazole ring, have been explored to improve the plasma stability of mtPTP inhibitors [].

- Crystal Form Polymorphism: Different crystalline modifications of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide have been identified, each with distinct physicochemical properties that can influence stability, solubility, and bioavailability [, , ].

Q12: Are there any known resistance mechanisms associated with this compound derivatives?

A: While specific resistance mechanisms haven't been extensively reported for all derivatives, research on the 5-(benzylamino)-1H-1,2,3-triazole-4-carboxamides suggests that their antiviral activity is independent of the viral thymidine kinase (TK) []. This characteristic differentiates them from current antiviral drugs and indicates a potentially lower risk of developing TK-mediated resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。